molecular formula C7H16ClNO B14123754 (R)-3-Propoxy-pyrrolidine HCl

(R)-3-Propoxy-pyrrolidine HCl

Cat. No.: B14123754
M. Wt: 165.66 g/mol
InChI Key: PNUGVZIJVXDZCA-OGFXRTJISA-N
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Description

®-3-Propoxy-pyrrolidine HCl is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propoxy group attached to the third carbon of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Propoxy-pyrrolidine HCl typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Alkylation: The pyrrolidine derivative undergoes alkylation with a propyl halide under basic conditions to introduce the propoxy group.

    Resolution: The racemic mixture is then resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-3-Propoxy-pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Propoxy-pyrrolidine HCl may involve continuous flow processes to enhance yield and purity. The use of automated systems for chiral resolution and salt formation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Propoxy-pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

®-3-Propoxy-pyrrolidine HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-Propoxy-pyrrolidine HCl involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with a similar structure but without the propoxy group.

    N-Propylpyrrolidine: A similar compound with a propyl group instead of a propoxy group.

    3-Methoxy-pyrrolidine: A compound with a methoxy group at the third carbon.

Uniqueness

®-3-Propoxy-pyrrolidine HCl is unique due to its specific chiral configuration and the presence of the propoxy group, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3R)-3-propoxypyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

PNUGVZIJVXDZCA-OGFXRTJISA-N

Isomeric SMILES

CCCO[C@@H]1CCNC1.Cl

Canonical SMILES

CCCOC1CCNC1.Cl

Origin of Product

United States

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